(20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one
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Overview
Description
The compound (20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as the tri(propan-2-yl)silyloxy group through reactions like silylation.
Stereoselective Reactions: Ensuring the correct stereochemistry at various chiral centers through stereoselective synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of ketones or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
The compound has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other cyclopenta[a]phenanthrene derivatives with different functional groups or stereochemistry. Examples include:
- (8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-hydroxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- (8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-methoxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Uniqueness
The uniqueness of the compound lies in its specific functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O2Si/c1-20(2)34(21(3)4,22(5)6)33-19-23(7)27-12-13-28-26-11-10-24-18-25(32)14-16-30(24,8)29(26)15-17-31(27,28)9/h18,20-23,26-29H,10-17,19H2,1-9H3/t23-,26+,27-,28+,29+,30+,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSRTMAXJYKTHU-OLEFNNLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO[Si](C(C)C)(C(C)C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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